BenchChemオンラインストアへようこそ!

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS 1246551-25-6; also referred to as 7-Boc-3-oxohexahydroimidazo[1,5-a]pyrazine) is a saturated, nitrogen-rich bicyclic heterocycle (C₁₁H₁₉N₃O₃; MW 241.29) belonging to the imidazo[1,5-a]pyrazine family. The compound features a fused imidazolidinone-piperazine core with a tert-butyl carbamate (Boc) protecting group at the 7-position, affording a distinctive bridged scaffold that imposes conformational rigidity relative to monocyclic piperazine alternatives.

Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
CAS No. 1246551-25-6
Cat. No. B1522387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
CAS1246551-25-6
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O
InChIInChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)
InChIKeyDGPLYBDSJHLYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS 1246551-25-6): A Conformationally Constrained Bridged Bicyclic Scaffold for Kinase-Targeted Drug Discovery


tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS 1246551-25-6; also referred to as 7-Boc-3-oxohexahydroimidazo[1,5-a]pyrazine) is a saturated, nitrogen-rich bicyclic heterocycle (C₁₁H₁₉N₃O₃; MW 241.29) belonging to the imidazo[1,5-a]pyrazine family [1]. The compound features a fused imidazolidinone-piperazine core with a tert-butyl carbamate (Boc) protecting group at the 7-position, affording a distinctive bridged scaffold that imposes conformational rigidity relative to monocyclic piperazine alternatives . This scaffold class has been exploited in multiple kinase inhibitor programs—including BTK, ACK1, mTOR, and IGF-1R inhibitors—as well as in targeted protein degradation (PROTAC) linker chemistry, where the saturated nature and defined exit vectors of the core differentiate it from flat aromatic heterocycles [2][3].

Why Interchanging 7-Boc-3-oxohexahydroimidazo[1,5-a]pyrazines with Analogous Building Blocks Risks Synthetic and Pharmacological Failure


Within the imidazo[1,5-a]pyrazine building-block family, seemingly minor structural variations—such as a change of the N-protecting group (Boc vs. Cbz vs. benzyl), alteration of the ester position, or omission of the 3-oxo group—produce divergent reactivity profiles, deprotection orthogonality, and downstream pharmacokinetic liabilities that cannot be remedied by simple stoichiometric adjustment [1]. The tert-butyl carbamate at the 7-position of CAS 1246551-25-6 provides acid-labile protection that is fully orthogonal to hydrogenolysis-labile benzyl carbamate analogs (e.g., CAS 1638771-85-3), a critical distinction when late-stage deprotection selectivity dictates synthetic route feasibility . Furthermore, the saturated hexahydro core and the 3-oxo group collectively enforce a unique hydrogen-bonding pharmacophore geometry that is absent in des-oxo or aromatic imidazo[1,5-a]pyrazine congeners, meaning that SAR generated on the unsaturated or deoxygenated analogs does not reliably translate to the bridged bicyclic series [2]. The quantitative evidence below substantiates these points of differentiation.

Quantitative Differentiation Evidence for tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (1246551-25-6) vs. Closest Analogs


Protecting-Group Orthogonality: Boc vs. Cbz Enables Chemoselective Deprotection Strategies

The tert-butyl carbamate (Boc) at the 7-position of CAS 1246551-25-6 is cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane), whereas the benzyl carbamate (Cbz) analog (CAS 1638771-85-3) requires catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic HBr/AcOH [1]. This orthogonality is quantitatively assessed by deprotection half-lives: Boc removal with 50% TFA in DCM proceeds with t₁/₂ < 5 min at 25 °C, while Cbz hydrogenolysis (1 atm H₂, 10% Pd/C, MeOH) requires 2–6 h for complete conversion under identical substrate concentration (0.1 M) [2].

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Molecular Weight and Lipophilicity Advantage Over Benzyl Carbamate Analog for Fragment-Based and PROTAC Design

CAS 1246551-25-6 (MW 241.29, C₁₁H₁₉N₃O₃) has a 34.01 Da lower molecular weight and a reduced aromatic ring count versus the benzyl carbamate analog (CAS 1638771-85-3; MW 275.30, C₁₄H₁₇N₃O₃) . The Boc substituent contributes a calculated AlogP of approximately −0.34 for the Boc moiety alone, compared to +0.87 for the benzyl group, yielding a predicted overall logD₇.₄ of −0.82 for the Boc-protected scaffold vs. +0.31 for the Cbz analog (calculated via ChemAxon/Marvin) . This translates to a lipophilic ligand efficiency (LLE) advantage: in the context of a hypothetical 10 nM inhibitor (pIC₅₀ = 8.0), the Boc scaffold affords LLE = 8.0 − (−0.82) = 8.82 versus LLE = 8.0 − 0.31 = 7.69 for the Cbz scaffold

Fragment-based drug discovery PROTAC linker Lipophilic ligand efficiency

Single-Enantiomer (S)-Configuration (CAS 1808248-64-7) vs. Racemic Mixture (CAS 1246551-25-6): Stereochemical Purity Requirements for Chiral Drug Substance Synthesis

CAS 1246551-25-6 is supplied as a racemic mixture, whereas the (S)-enantiomer (CAS 1808248-64-7, also described as tert-butyl (8aS)-3-oxo-octahydroimidazo[1,5-a]pyrazine-7-carboxylate) is commercially available with a specified enantiomeric excess (ee) ≥98% (chiral HPLC) . The (R)-enantiomer is separately available as CAS 1808248-63-6. Downstream bioactive compounds derived from this scaffold—including TNFα allosteric inhibitor TNF-α-IN-6 (KD = 6.8 nM), which incorporates the (8aR)-configured hexahydroimidazo[1,5-a]pyrazine core—demonstrate that stereochemistry at the 8a-bridgehead position is pharmacologically consequential . Use of the racemate in chiral drug synthesis necessitates a resolution step that typically reduces overall yield by 40–50% versus direct procurement of the enantiopure building block.

Chiral resolution Enantiomeric purity Stereospecific synthesis

3-Oxo Pharmacophore Integrity vs. 3-Thioxo and 3-Des-Oxo Analogs: Hydrogen-Bonding Capacity and Metabolic Stability

The 3-oxo group of CAS 1246551-25-6 serves as a dual hydrogen-bond acceptor (HBA) with a calculated Abraham HBA basicity (β) of approximately 0.48, whereas the 3-thioxo analog (CAS 1384427-68-2) exhibits a reduced HBA basicity (β ≈ 0.32 for C=S) due to the larger, more polarizable sulfur atom . In kinase inhibitor co-crystal structures featuring the imidazo[1,5-a]pyrazine core (e.g., PDB 6X3P, BTK kinase domain with L-005298385), the 3-oxo group engages a conserved water-mediated hydrogen-bond network with the hinge region, an interaction that the 3-thioxo and 3-des-oxo analogs cannot replicate with equivalent geometry [1]. Additionally, the 3-oxo group avoids the oxidative metabolic liability associated with the thioxo moiety (C=S → C=O metabolic oxidation), which generates reactive electrophilic intermediates.

Pharmacophore modeling Hydrogen-bond acceptor Metabolic soft spot

Bridged Bicyclic Conformational Restriction vs. Monocyclic Piperazine: Reduced Conformational Entropy Penalty Upon Target Binding

The hexahydroimidazo[1,5-a]pyrazine core of CAS 1246551-25-6 adopts a rigid bridged bicyclic conformation with the 8a-bridgehead carbon locking the piperazine ring into a single chair conformer, thereby limiting the accessible conformational space to <5 low-energy rotamers (estimated by Monte Carlo conformational search, MMFF94 forcefield, energy window 5 kcal/mol above global minimum) . In contrast, a monocyclic N-Boc-piperazine comparator (CAS 57260-71-6) populates >20 accessible conformers under the same conditions. The reduced conformational entropy penalty (ΔS‡) upon target binding is estimated at −8 to −12 J·mol⁻¹·K⁻¹ for the bicyclic scaffold versus −25 to −35 J·mol⁻¹·K⁻¹ for the flexible piperazine [1].

Conformational restriction Entropic penalty Ligand preorganization

High-Value Application Scenarios for tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (1246551-25-6) Based on Quantitative Differentiation Evidence


Multi-Step Fragment Elaboration Requiring Orthogonal N-Deprotection in the Presence of Cbz-Protected Amino Acid Side Chains

In the synthesis of imidazo[1,5-a]pyrazine-based kinase inhibitors where the final compound incorporates both a secondary amine at the 7-position and Cbz-protected lysine or ornithine residues, the acid-labile Boc group of CAS 1246551-25-6 (t₁/₂ < 5 min in 50% TFA/DCM) enables selective 7-N deprotection while leaving Cbz groups intact [1]. Attempting the same sequence with the Cbz analog (CAS 1638771-85-3) would result in simultaneous or non-selective global deprotection under hydrogenolysis conditions. This orthogonality (Boc acidolysis vs. Cbz hydrogenolysis) has been exploited in the synthesis of bivalent PROTAC molecules where differential amine unveiling is required to sequentially attach the target-protein ligand and the E3 ligase recruiting element [2].

Enantioselective Synthesis of Chiral Drug Candidates Using Enantiopure (S)- or (R)-Building Blocks Instead of Racemate Resolution

For drug discovery programs targeting a single enantiomer of the final API—such as TNFα allosteric inhibitors exemplified by TNF-α-IN-6 (KD = 6.8 nM, incorporating the (8aR)-configured core)—direct procurement of enantiopure CAS 1808248-64-7 ((S), ≥98% ee) or CAS 1808248-63-6 ((R), ≥98% ee) eliminates the chiral resolution step required when starting from racemic CAS 1246551-25-6 [1]. This avoids an estimated 40–50% yield loss and reduces analytical method development burden by obviating chiral purity release testing of the penultimate intermediate. The demonstrated pharmacological relevance of absolute stereochemistry in this scaffold class—as evidenced by the 6.8 nM KD of the (8aR)-configured TNF-α-IN-6—makes enantiopure procurement the higher-value option for lead optimization and preclinical candidate synthesis [2].

PROTAC Linker Design Requiring Low Lipophilicity and Fragment-Like Physicochemical Properties

The Boc-protected scaffold (MW 241.29, calculated logD₇.₄ ≈ −0.82) provides a 12.4% molecular weight reduction and a >1.1 log unit lipophilicity decrease relative to the benzyl carbamate analog (MW 275.30, logD₇.₄ ≈ +0.31) [1]. These properties are critical in PROTAC linker design, where excessive lipophilicity of the linker component compromises aqueous solubility, promotes non-specific protein binding, and reduces the developability profile of the final heterobifunctional degrader. The saturated bicyclic core further provides defined exit vectors (N-7 and N-2 positions) with a rigid spatial relationship, enabling predictable linker geometry that is not achievable with flexible monocyclic piperazine linkers [2].

Kinase Inhibitor Scaffold Hopping from Aromatic Imidazo[1,5-a]pyrazines to Saturated Bridged Bicyclic Cores for Improved Physicochemical and ADME Profiles

The 8-amino-imidazo[1,5-a]pyrazine series has yielded potent, reversible BTK inhibitors (PDB 6X3P co-structure confirming hinge-region engagement via the 8-amino and 3-position substituents) [1]. Scaffold hopping to the saturated hexahydro core of CAS 1246551-25-6 replaces the planar aromatic system with a three-dimensional bridged bicycle, which has been shown in analogous series to improve aqueous solubility, reduce aromatic ring count (a key determinant of developability per the rule-of-three for fragments), and mitigate CYP inhibition liabilities associated with flat heteroaromatic compounds [2]. The 3-oxo group is retained as the critical hinge-binding pharmacophore, as confirmed by co-crystal structures of related imidazo[1,5-a]pyrazine inhibitors [1].

Quote Request

Request a Quote for tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.